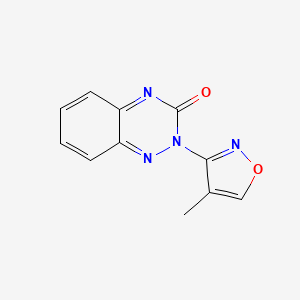

![molecular formula C12H7ClN2O2S B1344515 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-34-4](/img/structure/B1344515.png)

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Agents

A series of arylidenehydrazide compounds were synthesized from this compound and evaluated for antitumor activity . The most potent compound examined displayed broad-spectrum antiproliferative activity against all tested cell lines . The greatest growth inhibitions were observed against ovarian cancer, colon cancer, renal cancer, and leukemia cell lines .

Stimulating Human Constitutive Androstane Receptor (CAR)

This compound, also known as CITCO, stimulates human constitutive androstane receptor (CAR) nuclear translocation . It has been used for the activation of mouse CAR and human CAR .

Antimycobacterial Activity

Imidazo[2,1-b]thiazole derivatives, including this compound, have shown significant antimycobacterial activity . One of the compounds showed inhibitory activity slightly lower than the standard drugs ethambutol and ciprofloxacin .

Antifungal Activity

Imidazothiazole derivatives, including this compound, have been reported to possess antifungal properties .

Antitubercular Activity

Imidazothiazole derivatives have also been reported to possess antitubercular activities .

Antipsychotic Activity

Imidazothiazole derivatives have been reported to possess antipsychotic properties .

Antiviral Activity

Imidazothiazole derivatives have been reported to possess antiviral properties .

Immunostimulating Activities in Cancer

Levamisole, an imidazothiazole derivative, has been extensively studied for its immunostimulating activities in cancer . It appears that Levamisole can modulate the immune system through T-cell activation and proliferation, increasing the neutrophil mobility, and stimulating the antibody formation .

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the known activity of the related compound “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” on the human constitutive androstane receptor (CAR), it would be interesting to investigate whether “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” has similar activity .

Mechanism of Action

Target of Action

The primary target of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that plays a crucial role in the regulation of several important metabolic pathways in the body .

Mode of Action

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound facilitates the movement of the CAR from the cytoplasm of the cell into the nucleus, where it can influence gene expression .

Result of Action

Given its interaction with car, it can be inferred that the compound may influence the expression of genes regulated by this receptor .

properties

IUPAC Name |

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZNLUSBLMONHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649279 |

Source

|

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

CAS RN |

912770-34-4 |

Source

|

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)

![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)

![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)